

An In-Depth Technical Guide to 2,4-Dinitrodiphenylamine (CAS 961-68-2)

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Compound of Interest

Compound Name: 2,4-Dinitrodiphenylamine

Cat. No.: B1346988

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dinitrodiphenylamine** (CAS 961-68-2), a versatile chemical compound with applications ranging from industrial dyes to potential use in chemosensors. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological interactions. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Introduction

2,4-Dinitrodiphenylamine, also known as 2,4-Dinitro-N-phenylaniline, is an organic compound characterized by the presence of two nitro groups on one of the phenyl rings of a diphenylamine core.^[1] Its chemical structure lends itself to a variety of applications, including as a dye for textiles and plastics, an intermediate in chemical synthesis, and a component in explosives and pesticides.^{[1][2][3]} The presence of electron-withdrawing nitro groups and the secondary amine linkage makes it a subject of interest for its chemical reactivity and potential biological activities. Recent studies have also explored its use as an anionic chromogenic chemosensor.^[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2,4-Dinitrodiphenylamine** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of **2,4-Dinitrodiphenylamine**

Property	Value	Reference(s)
CAS Number	961-68-2	[2]
Molecular Formula	<chem>C12H9N3O4</chem>	[5]
Molecular Weight	259.22 g/mol	[3]
Appearance	Red-brown or yellow to orange solid/powder	[1][5]
Melting Point	159-161 °C	[2][6]
Boiling Point	402.47 °C (rough estimate)	[2]
Density	1.4 ± 0.1 g/cm³	[7]
Solubility	Insoluble in water; soluble in acetone, ethanol, and chloroform/ethanol mixtures.	[2][4][6]
pKa	-4.93 ± 0.10 (Predicted)	[2]
Flash Point	204.1 °C	[2]
Vapor Pressure	4.66E-07 mmHg at 25°C	[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2,4-Dinitrodiphenylamine**, compiled from various sources to ensure clarity and reproducibility.

Synthesis via Nucleophilic Aromatic Substitution

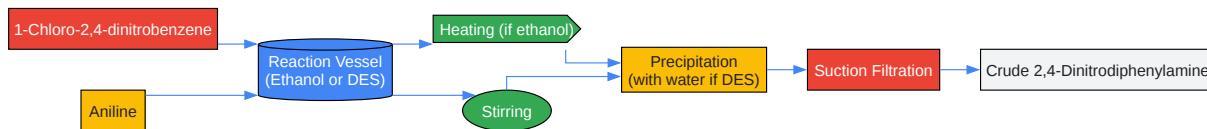
The most common method for synthesizing **2,4-Dinitrodiphenylamine** is through a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (or 1-bromo-2,4-dinitrobenzene) and aniline.[6][8]

Materials:

- 1-Chloro-2,4-dinitrobenzene (1.0 mmol)
- Aniline (1.2 mmol)
- Ethanol (95%) or a Deep Eutectic Solvent (DES) (e.g., 20% solution)[9]
- Round-bottom flask
- Condenser
- Heating mantle or oil bath
- Stirring apparatus

Procedure:

- In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in the chosen solvent (e.g., 20 mL of 95% ethanol).[10]
- Add aniline (1.2 mmol) to the solution.[9]
- If using ethanol, attach a condenser and heat the mixture to reflux for 30 minutes.[10] If using a DES, the reaction can be stirred at room temperature.[9]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]
- Upon completion, allow the mixture to cool slowly to room temperature.[10]
- If the reaction was conducted in a DES, add cold water to precipitate the product.[9]
- Collect the crude product by suction filtration.[9][10]



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Caption: Synthesis workflow for **2,4-Dinitrodiphenylamine**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product with a sharp melting point.

Materials:

- Crude **2,4-Dinitrodiphenylamine**
- Ethanol (95%) or a chloroform/ethanol mixture[6]
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimum amount of hot solvent (e.g., 95% ethanol) to dissolve the solid completely.
[10]

- If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.
- Allow the solution to cool slowly to room temperature. Crystals should start to form.
- To maximize the yield, cool the flask in an ice bath.
- Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.^[6]
- Dry the crystals, for example, in a desiccator.

Analytical Methods

Sample Preparation:

- Dissolve 5-25 mg of purified **2,4-Dinitrodiphenylamine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
- Ensure the sample height in the NMR tube is adequate for the spectrometer.
- Cap the NMR tube and label it appropriately.

Instrument Parameters (General):

- Spectrometer: 300 MHz or higher
- Nuclei: ^1H and ^{13}C
- Reference: Tetramethylsilane (TMS) or residual solvent peak.
- Temperature: Room temperature

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the dry, purified sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters (General):

- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Sample Preparation:

- Prepare a stock solution of **2,4-Dinitrodiphenylamine** in a suitable solvent like acetone or ethyl acetate (e.g., 1 mg/mL).
- Dilute the stock solution to an appropriate concentration for GC-MS analysis.

Instrument Parameters (General):

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector: Split/splitless injector, with an appropriate temperature (e.g., 250-280°C).
- Oven Program: A temperature gradient program to ensure good separation (e.g., start at a lower temperature and ramp up).
- Carrier Gas: Helium.

- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a suitable mass range (e.g., m/z 50-300).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

Sample Preparation:

- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

Instrument Parameters (General):

- LC Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid.
- Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.
- Mass Analyzer: Triple quadrupole or ion trap.

Sample Preparation:

- Prepare a standard solution of **2,4-Dinitrodiphenylamine** in the mobile phase or a compatible solvent.

Instrument Parameters (General for Reverse-Phase HPLC):

- Column: C18 column.
- Mobile Phase: A mixture of acetonitrile and water or methanol and water.[\[2\]](#)
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., around 335 nm in cyclohexane).[\[6\]](#)
- Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

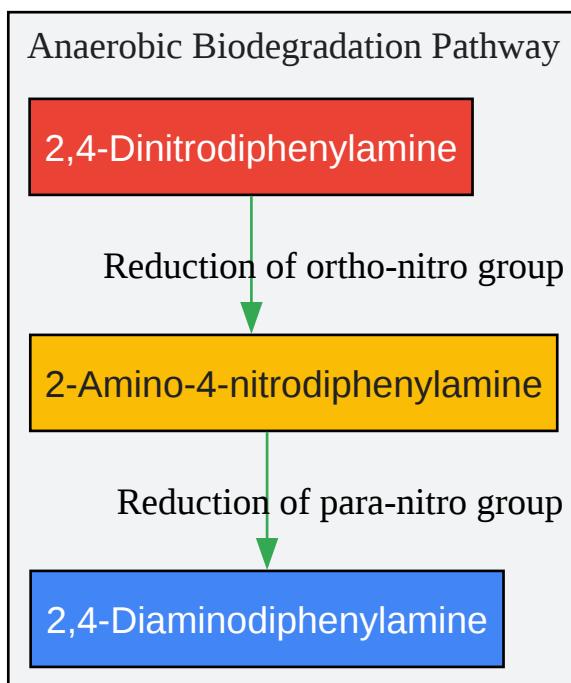
Biological Activity and Applications

Anaerobic Biodegradation

Studies have shown that **2,4-Dinitrodiphenylamine** can be metabolized by anaerobic microorganisms found in environments like coastal mud. The primary degradation pathway involves the sequential reduction of the nitro groups.

Experimental Protocol for Investigating Anaerobic Biodegradation:

- Microcosm Setup: Prepare anaerobic microcosms using sediment and water from the target environment in sealed vials.
- Spiking: Introduce a known concentration of **2,4-Dinitrodiphenylamine** into the microcosms.
- Incubation: Incubate the microcosms under anaerobic conditions in the dark at a controlled temperature.
- Sampling: Periodically collect samples from the microcosms.
- Analysis: Extract the samples and analyze the concentration of **2,4-Dinitrodiphenylamine** and its potential metabolites using techniques like GC-MS or LC-MS.



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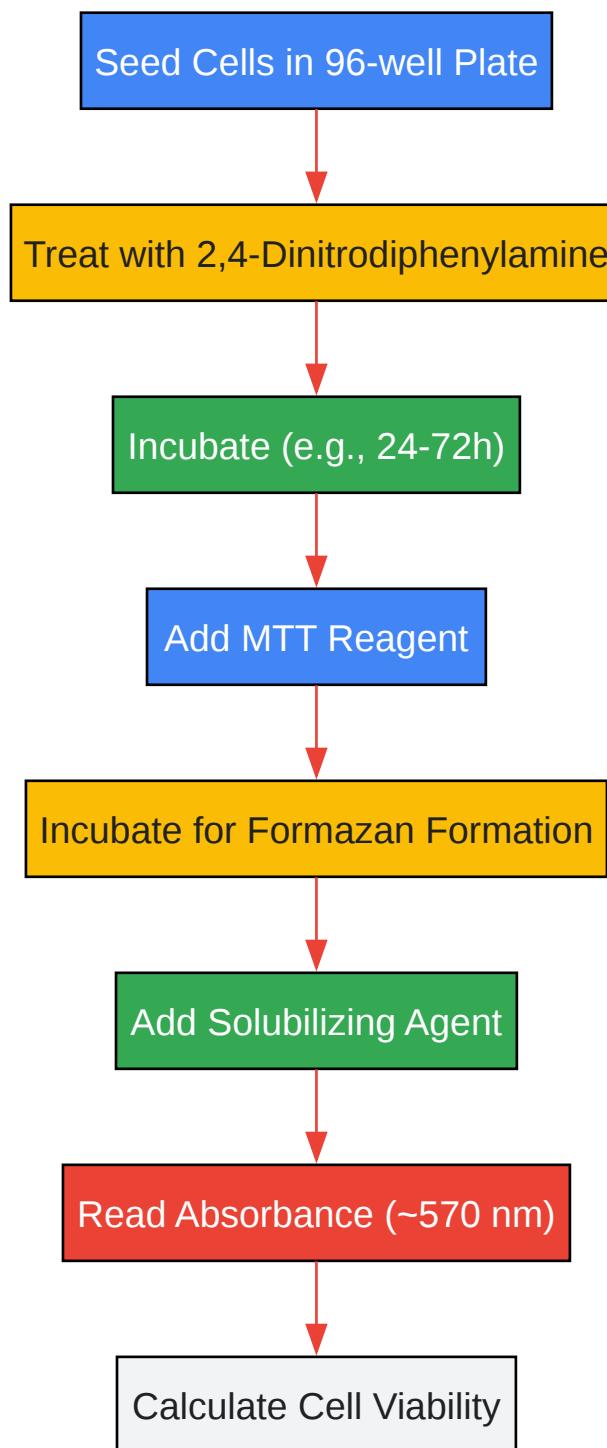
Caption: Proposed anaerobic biodegradation pathway of **2,4-Dinitrodiphenylamine**.

Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of **2,4-Dinitrodiphenylamine** can be evaluated using a standard MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol (General):

- Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **2,4-Dinitrodiphenylamine** dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated and solvent-only controls.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control.



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Caption: Workflow for the MTT cytotoxicity assay.

CHEMOSENSOR APPLICATIONS

2,4-Dinitrodiphenylamine has been reported to act as a chromogenic chemosensor for anions.^[4] The deprotonation of the amine group in the presence of certain anions leads to a color change that can be detected visually or spectrophotometrically.

Experimental Protocol for Anion Sensing (General):

- Sensor Solution Preparation: Prepare a solution of **2,4-Dinitrodiphenylamine** in an appropriate organic solvent (e.g., DMSO).
- Analyte Addition: Add solutions of various anions (e.g., fluoride, acetate, cyanide) to the sensor solution.
- Observation: Observe any color changes visually.
- Spectrophotometric Analysis: Record the UV-Vis absorption spectra of the sensor solution before and after the addition of the anions to quantify the interaction.
- Titration: Perform a spectrophotometric titration by adding increasing concentrations of the target anion to the sensor solution to determine the binding stoichiometry and detection limit.

Safety and Handling

2,4-Dinitrodiphenylamine is classified as an irritant.^[5] It can cause skin, eye, and respiratory tract irritation.^[5] The toxicological properties of this compound have not been fully investigated.^[5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.^[5]

Table 2: Hazard and Safety Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation	P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation	P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Conclusion

2,4-Dinitrodiphenylamine is a compound with a rich chemistry and a diverse range of applications. This technical guide has provided a detailed summary of its properties and a collection of experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to facilitate further research and development involving this compound, particularly in the fields of materials science and medicinal chemistry. As with any chemical, proper safety precautions should always be observed during its handling and use.

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